1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
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Overview
Description
1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a useful research compound. Its molecular formula is C11H11BrN4O and its molecular weight is 295.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and DNA Gyrase Inhibition
1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide and its analogs have been actively researched for their potent antibacterial properties. Specifically, some derivatives have demonstrated significant inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. A notable compound from this class showed substantial inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating its potential as a novel antibacterial agent (Sun et al., 2013).
Antimicrobial Efficacy
Further expanding on the antimicrobial applications, compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. Some of these compounds, especially those containing certain substituents, have shown promising antimicrobial properties, with one compound in particular demonstrating effective activity against both bacteria and fungi (Ningaiah et al., 2014).
Leishmanicidal Activities
Compounds in the category of 1H-pyrazole-4-carbohydrazides, including derivatives of this compound, have been synthesized and tested for their leishmanicidal activities. Some derivatives exhibited notable activity against different species of the Leishmania parasite, suggesting potential applications in the treatment of leishmaniasis, a tropical disease caused by this parasite (Bernardino et al., 2006).
Corrosion Protection
Research has also explored the application of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, studies on mild steel in acidic solutions demonstrated that certain derivatives can significantly inhibit corrosion, offering potential applications in industrial settings for the protection of metals (Paul et al., 2020).
Mechanism of Action
Target of Action
1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide is a pyrazole derivative, which are known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . This suggests that the compound may interact with its targets to inhibit their function, leading to its antileishmanial and antimalarial effects.
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . These properties suggest that the compound may have good bioavailability.
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide” could include further studies on its synthesis, characterization, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science .
Biochemical Analysis
Biochemical Properties
Related pyrazole derivatives have been reported to interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROILEAHRIKONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399118 |
Source
|
Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-50-5 |
Source
|
Record name | 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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